molecular formula C10H14ClN3O2 B8397493 Tert-butyl 5-amino-2-chloropyridin-3-ylcarbamate

Tert-butyl 5-amino-2-chloropyridin-3-ylcarbamate

Cat. No. B8397493
M. Wt: 243.69 g/mol
InChI Key: SLSLMWRTLJXNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-chloropyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-(5-amino-2-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3,(H,14,15)

InChI Key

SLSLMWRTLJXNLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
Name
CC(C)(C)OC(=O)Nc1cc(N=C(c2ccccc2)c2ccccc2)cnc1Cl
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-chloro-5-(diphenylmethyleneamino)pyridin-3-ylcarbamate (0.280 g, 0.686 mmol) in THF (5 mL) was added hydrochloric acid, In (JT Baker) (0.031 mL, 1.030 mmol). The reaction was stirred at rt in closed system for 20 min. The reaction mixture was partitioned between EtOAc/sat. NaHCO3. The aqueous layer was extracted with EtOAc (2×10 mL). The combined organic layer were dried over MgSO4 and concentrated. The crude product was purified by column chromatography (24 g, 3% MeOH in DCM) to afford the desired product as a white foam-like solid (135.0 mg). MS (ESI pos. ion) m/z: 244.1. 1H NMR (300 MHz, CDCl3) δ ppm 1.54 (s, 9H) 3.73 (br. s., 2H) 6.93 (br. s., 1H) 7.52 (d, J=2.63 Hz, 1H) 7.94 (d, J=2.63 Hz, 1H).
Name
tert-butyl 2-chloro-5-(diphenylmethyleneamino)pyridin-3-ylcarbamate
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One

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